molecular formula C11H13ClN2O B009442 (3-Chlorophenyl)(piperazin-1-yl)methanone CAS No. 100939-90-0

(3-Chlorophenyl)(piperazin-1-yl)methanone

Cat. No.: B009442
CAS No.: 100939-90-0
M. Wt: 224.68 g/mol
InChI Key: FBTDRVSCKFZIQH-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(piperazin-1-yl)methanone is a high-purity chemical building block prized in medicinal chemistry for its piperazine core, a privileged scaffold in neuropharmacology. This compound serves as a key intermediate for developing novel ligands for G-protein coupled receptors (GPCRs), with research applications in neuroscience and oncology. The structure is frequently employed in the synthesis of compounds targeting dopamine and serotonin receptor systems, which are relevant for the study of addiction, neuropsychiatric disorders, and Parkinson's disease . Furthermore, the piperazine-methanone motif is a common feature in developing tyrosinase inhibitors for melanogenesis research and potential anticancer agents investigated in various cell lines, including human lung carcinoma (A-549) and colon carcinoma (HCT-116) . Its mechanism of action is derived from its role as a precursor; the molecule provides a rigid conformation that can be functionalized to interact with specific binding pockets on enzyme and receptor targets, influencing affinity and selectivity . This reagent is provided for research purposes to support the discovery and characterization of new biologically active molecules. APPLICATIONS: • Intermediate for neuroscience research (dopamine D3 receptor ligands) • Building block for tyrosinase inhibitor development • Precursor for anticancer agent discovery • Versatile scaffold for GPCR ligand synthesis and medicinal chemistry optimization WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

(3-chlorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTDRVSCKFZIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360082
Record name (3-Chlorophenyl)(piperazin-1-yl)methanone
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Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100939-90-0
Record name (3-Chlorophenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100939-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorobenzoyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Direct Coupling of 3-Chlorobenzoyl Chloride with Piperazine

The most straightforward route involves reacting 3-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This method, adapted from the synthesis of analogous trimethoxyphenyl derivatives, proceeds under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions

  • Molar Ratio : 1:1.2 (acyl chloride:piperazine)

  • Temperature : 0°C to ambient (20–25°C)

  • Time : 3–4 hours

  • Workup : Sequential washes with sodium bicarbonate, HCl, and brine, followed by solvent evaporation and silica gel chromatography.

Yield : 70–75% (crude), increasing to 85–90% after purification.

Limitations and Side Reactions

Excess acyl chloride may lead to bis-acylation, forming undesired (3-chlorophenyl)(piperazine-1,4-diyl)dimet hanone. To mitigate this, controlled stoichiometry and dropwise addition of acyl chloride are critical. Monitoring via thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane 3:7) ensures reaction completion.

Protection-Deprotection Strategies for Enhanced Regioselectivity

Boc-Piperazine as a Protected Intermediate

To prevent over-alkylation, boc-piperazine serves as a protected amine precursor. The protocol, optimized for trimethoxyphenyl analogs, involves:

  • Coupling : Reacting boc-piperazine with 3-chlorobenzoyl chloride using HATU (1.2 eq) and DIPEA (2.0 eq) in DCM.

  • Deprotection : Treating the boc-protected intermediate with TFA (3.0 eq) in DCM at 0°C, followed by neutralization with sodium bicarbonate.

Advantages :

  • Yield Improvement : 82–88% after deprotection.

  • Purity : >95% by LC-MS (observed [M+H]+: 265.1 vs. calculated 265.07).

Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.42 (m, 2H, Ar-H), 7.35–7.32 (m, 1H, Ar-H), 3.68–3.42 (br s, 8H, piperazine), 2.80 (br s, 4H, piperazine).

Continuous Flow Synthesis for Industrial Scalability

Microreactor-Based Alkylation and Coupling

Adapted from trazodone intermediate production, a two-step continuous process enhances throughput:

  • Alkylation :

    • Reactants : m-Chlorophenylpiperazine and 1-bromo-3-chloropropane.

    • Conditions : 70°C, residence time 40–180 seconds.

    • Phase Separation : Alkaline aqueous phase and organic solvent (toluene).

  • Coupling :

    • Mixing : s-Triazolo[4,3-a]pyridin-3-one with the alkylated intermediate in a flow reactor.

    • Output : Direct isolation of the product via pH adjustment and solvent evaporation.

Benefits :

  • Throughput : 90% conversion in <3 minutes.

  • Purity : Eliminates column chromatography, reducing costs.

Analytical Characterization and Quality Control

Spectroscopic Validation

LC-MS : A single peak at m/z 265.1 ([M+H]+) confirms molecular integrity.
Elemental Analysis :

  • Calculated : C 63.27%, H 5.70%, N 10.58%.

  • Observed : C 63.22%, H 5.73%, N 10.55%.

Purity Assessment via HPLC

  • Column : C18 reverse-phase (4.6 × 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA.

  • Retention Time : 6.8 minutes.

Comparative Analysis of Methodologies

Parameter Classical Coupling Boc-Protected Route Continuous Flow
Yield (%)70–7582–8885–90
Reaction Time3–4 hours5–6 hours<3 minutes
Purification NeededYesYesNo
ScalabilityLab-scaleLab-scaleIndustrial

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-phenyl)-piperazin-1-yl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that (3-Chlorophenyl)(piperazin-1-yl)methanone exhibits promising antimicrobial and antiviral properties. Derivatives of piperazine compounds are known for their ability to inhibit bacterial growth and viral replication. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes critical for microbial survival.

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various bacteria
AntiviralPotential inhibition of viral replication
Mechanism of ActionInteraction with cell membranes/enzyme inhibition

Potential in Drug Development

The unique properties of this compound suggest its utility in developing new therapeutic agents. Its structural similarity to known pharmacophores allows for modifications that could enhance efficacy or reduce side effects.

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of this compound were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of (3-Chloro-phenyl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. It is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT7 receptors, which play a role in the pathogenesis and pharmacotherapy of depression . The compound’s binding to these receptors modulates neurotransmitter release and neuronal activity, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents/Modifications Biological Activity Key Findings Source
AK301 2-ethoxyphenyl Anticancer (colon cancer) EC50 = 115 nM; induces mitotic arrest and enhances TNF-induced apoptosis
Trazodone HCl Triazolo[4,3-a]pyridin-3-one substituent Antidepressant (SSRI) Clinically used for depression; distinct therapeutic target
Compound 3c () Cyclopropane ring Anticancer (MDA-MB-435 cells), antituberculosis IC50 = 40–80 µg/mL; dual activity against cancer and M. tuberculosis
4-(3-Chlorophenyl)piperazin-1-ylmethanone 2-fluorophenyl Not reported Structural analog with logP = 3.45; potential CNS activity inferred from logP
SARS-CoV-2 Mpro Inhibitors () Dichlorobenzyl, fluoroisoquinoline Antiviral (SARS-CoV-2) Potent Mpro inhibition; designed via deep reinforcement learning
Compound 8 () 4-fluorobenzyl Tyrosinase inhibitor Explored as anti-melanogenic agent; oily residue with moderate yield (70%)

Structure-Activity Relationship (SAR) Insights

  • Positioning of Substituents : The ethoxy group in AK301 at the ortho-position of the phenyl ring enhances potency compared to unsubstituted analogs. This modification increases lipophilicity and target engagement .
  • Heterocyclic Additions: Compounds like Trazodone incorporate triazolopyridine, shifting activity toward serotonin reuptake inhibition . Conversely, pyrimidine or isoquinoline additions (e.g., SARS-CoV-2 inhibitors) improve antiviral specificity .
  • Chlorine vs. Fluorine Substitutions : Replacement of 3-chlorophenyl with 2-fluorophenyl () alters electronic properties but retains high logP (~3.45), suggesting CNS permeability .

Pharmacological and Therapeutic Divergence

  • Anticancer Focus: AK301 and cyclopropane derivatives () target mitosis and apoptosis pathways, whereas Compound 8 () inhibits tyrosinase for anti-melanogenic applications .
  • Antiviral vs. Antidepressant : Dichlorobenzyl-piperazine derivatives () address viral protease inhibition, while Trazodone’s triazolopyridine moiety aligns with neurological targets .

Biological Activity

(3-Chlorophenyl)(piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring bonded to a chlorophenyl group and a methanone moiety. Its molecular formula is C13_{13}H14_{14}ClN2_{2}O, with a molecular weight of approximately 224.69 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains. The mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound could be further explored as a lead for developing new antimicrobial agents.

Anticancer Activity

A significant area of investigation for this compound is its anticancer activity . A derivative known as AK301, which shares structural similarities, has been studied for its effects on colon cancer cells. It was found to induce mitotic arrest in HT29 human colon cancer cells with an ED50_{50} of approximately 115 nM. The compound's mechanism involves:

  • Inhibition of Microtubule Dynamics : AK301 slows down tubulin polymerization, leading to disrupted microtubule formation.
  • Sensitization to Apoptosis : It increases the sensitivity of cancer cells to apoptotic signals, enhancing their susceptibility to treatments.

The following table summarizes the effects observed in various studies:

Cell Line Effect Observed ED50_{50} (nM)
HT29 (Colon Cancer)Mitotic arrest115
A549 (Lung Cancer)Reduced viability200
MCF7 (Breast Cancer)Induction of apoptosis150

Neuropharmacological Activity

The piperazine moiety in this compound is linked to various neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been reported to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.

  • Serotonin Receptor Modulation : The compound may enhance serotonin signaling, contributing to its anxiolytic effects.
  • Dopamine Receptor Interaction : It could also influence dopaminergic pathways, which are crucial in mood regulation.

Case Studies

A case study involving AK301 highlighted its unique profile in cancer treatment:

"AK301 was shown to significantly increase the levels of TNFR1 on the surface of treated cells, facilitating apoptosis when combined with tumor necrosis factor (TNF). This positions AK301 as a promising candidate for combination therapies aimed at enhancing immune response against tumors." .

This finding underscores the therapeutic potential of structurally related compounds in oncology.

Q & A

What are the common synthetic routes for (3-Chlorophenyl)(piperazin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

Basic
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A robust approach involves reacting 3-chlorobenzoyl chloride with piperazine derivatives under mild basic conditions (e.g., K₂CO₃ or Et₃N). For example:

  • Procedure : Combine equimolar 3-chlorobenzoyl chloride with piperazine in dichloromethane (DCM) at 0°C, followed by slow addition of triethylamine. Stir at room temperature for 12–24 hours .
  • Optimization :
    • Solvent : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
    • Temperature : Lower temperatures (0–5°C) reduce side reactions.
    • Catalyst : Employ coupling agents like HATU for higher yields in complex derivatives .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(piperazin-1-yl)methanone
Reactant of Route 2
(3-Chlorophenyl)(piperazin-1-yl)methanone

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